molecular formula C8H16ClNO2 B1590577 Ethyl Piperidine-2-carboxylate hydrochloride CAS No. 77034-33-4

Ethyl Piperidine-2-carboxylate hydrochloride

Cat. No. B1590577
CAS RN: 77034-33-4
M. Wt: 193.67 g/mol
InChI Key: KGAWPIXNSIYQPC-UHFFFAOYSA-N
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Description



  • Ethyl Piperidine-2-carboxylate hydrochloride (CAS Number: 183786-20-1) is a chemical compound with the molecular formula C8H16ClNO2.

  • It belongs to the piperidine family and contains a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms.

  • Piperidine derivatives play a significant role in drug design and are present in various pharmaceuticals and alkaloids.





  • Synthesis Analysis



    • The synthesis of Ethyl Piperidine-2-carboxylate hydrochloride involves various methods, including cyclization, hydrogenation, and multicomponent reactions.

    • Specific synthetic routes may vary based on the desired substituents and reaction conditions.





  • Molecular Structure Analysis



    • The molecular structure of Ethyl Piperidine-2-carboxylate hydrochloride consists of a piperidine ring with an ethyl ester group.

    • The chemical formula is C8H16ClNO2.





  • Chemical Reactions Analysis



    • Ethyl Piperidine-2-carboxylate hydrochloride can participate in various reactions, including cyclization, hydrogenation, and amination.

    • These reactions lead to the formation of substituted piperidines and related derivatives.





  • Physical And Chemical Properties Analysis



    • Ethyl Piperidine-2-carboxylate hydrochloride is a solid compound.

    • It is flammable, causes skin and eye irritation, and may lead to respiratory irritation.

    • Safety precautions include avoiding inhalation, skin contact, and exposure to open flames.




  • Scientific Research Applications

    Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

    Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

    • Pharmaceutical Industry

      • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
      • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Synthesis of Biologically Active Piperidines

      • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
      • In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
    • Anticancer Agents

      • Piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines (ARPC) have been synthesized .
    • Preparation of Key Intermediates

      • Ethyl Piperidine-2-carboxylate has been used in the preparation of Ethyl (2S,5R)-5- ((Benzyloxy)amino)piperidine-2-carboxylate, a key intermediate of the β-Lactamase Inhibitor Avibactam .
    • Synthesis of SMN Protein Modulators

      • Ethyl 4-piperidinecarboxylate, a derivative of piperidine, is used as a reactant for the synthesis of SMN protein modulators .
    • Synthesis of β-Aryl and β-Amino-Substituted Aliphatic Esters

      • This compound is also used in the synthesis of β-aryl and β-amino-substituted aliphatic esters by rhodium catalyzed tandem double bond migration/conjugate addition .
    • Synthesis of Nitroethylenediamines

      • It is used in the synthesis of nitroethylenediamines by nucleophilic ring opening of nitroimidazolidinone .
    • Bio-Enhancers

      • Piperine, an alkaloid with the piperidine nucleus, serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .

    Safety And Hazards



    • Ethyl Piperidine-2-carboxylate hydrochloride poses hazards related to flammability, skin and eye irritation, and respiratory effects.

    • Proper protective measures should be taken during handling and storage.




  • Future Directions



    • Further research is needed to explore its pharmacological applications, potential drug development, and optimization of synthetic methods.




    properties

    IUPAC Name

    ethyl piperidine-2-carboxylate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KGAWPIXNSIYQPC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1CCCCN1.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00498201
    Record name Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00498201
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    193.67 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl Piperidine-2-carboxylate hydrochloride

    CAS RN

    77034-33-4
    Record name Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00498201
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Ethyl pipecolinate hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Ethyl Piperidine-2-carboxylate hydrochloride

    Citations

    For This Compound
    4
    Citations
    C Juli, M Sippel, J Jäger, A Thiele… - Journal of medicinal …, 2011 - ACS Publications
    … Synthesis of the pipecolic acid derivatives started with the conversion of commercially available ethyl piperidine-2-carboxylate hydrochloride with 3 equiv of triethylamine and equimolar …
    Number of citations: 60 pubs.acs.org
    AK McFarlane, G Thomas, A Whiting - Journal of the Chemical Society …, 1995 - pubs.rsc.org
    N-[(1R)-(–)-camphor-10-ylsulfonyl]imine 1b generated in situ from the corresponding brominated glycinate 4b reacts with Danishefsky's diene under thermal conditions to give a high …
    Number of citations: 28 pubs.rsc.org
    IHK Spydevold - 2022 - duo.uio.no
    Due to the increase in antibacterial resistance, the world is in need of new, powerful antibacterial agents and synthetic methods to halter this trend. This study focused on broadening the …
    Number of citations: 0 www.duo.uio.no
    J Zhang, YQ Wang, XW Wang… - The Journal of Organic …, 2013 - ACS Publications
    … carbonate (345 mg, 2.50 mmol) at room temperature was added to a mixture of ethyl 4-bromobutanoate (195 mg, 1.00 mmol) and ethyl piperidine-2-carboxylate hydrochloride (194 mg, …
    Number of citations: 28 pubs.acs.org

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